Lipophilicity Tuning via Alkyl Chain Length
4-(Oxan-4-yl)butan-1-ol exhibits a computed XLogP3-AA of 1.4, which is 0.60 log units higher than the C2-spacer analog 2-(tetrahydro-2H-pyran-4-yl)ethanol (logP 0.80) [REFS-1, REFS-2]. This intermediate lipophilicity fills a critical gap in the tetrahydropyran alcohol series, providing balanced aqueous solubility and membrane permeability suitable for lead optimization where both polar and non-polar interactions are required.
Δ +0.60 log units
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-(Tetrahydro-2H-pyran-4-yl)ethanol: 0.80; 3-(Tetrahydro-2H-pyran-4-yl)propan-1-ol: ~1.1 (estimated) |
| Quantified Difference | +0.60 log units vs. C2 analog; +~0.30 log units vs. C3 analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This enables scientists to select a compound with a specific logP window that optimizes passive membrane permeability while retaining sufficient aqueous solubility, a balance not achievable with the shorter-chain analogs.
- [1] PubChem. Compound Summary for CID 57699742, 4-(Oxan-4-yl)butan-1-ol. National Center for Biotechnology Information (2026). View Source
- [2] Molbase. 2-(Tetrahydro-2H-pyran-4-yl)ethanol Properties. Qiye Molbase (2026). View Source
